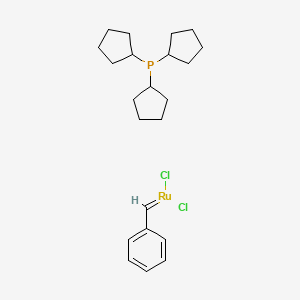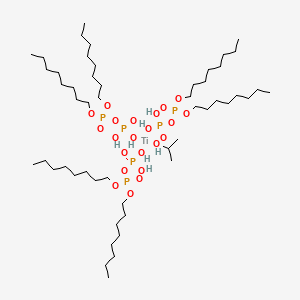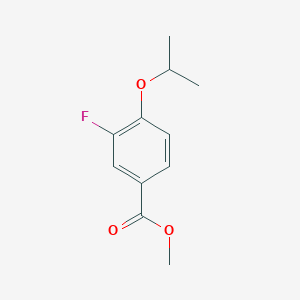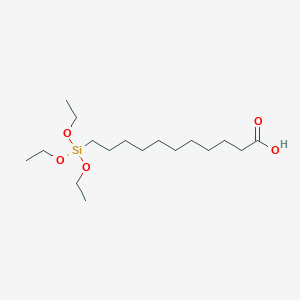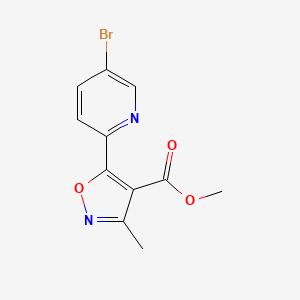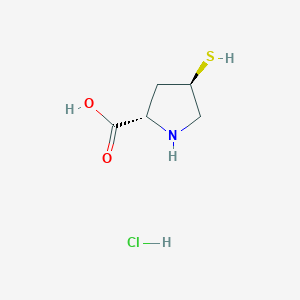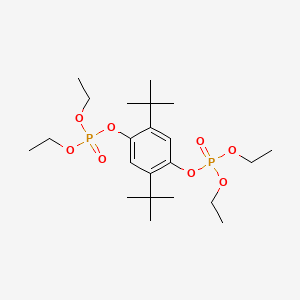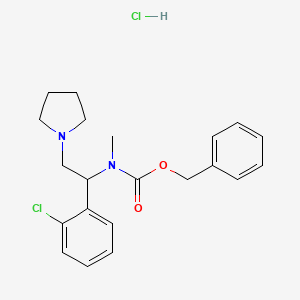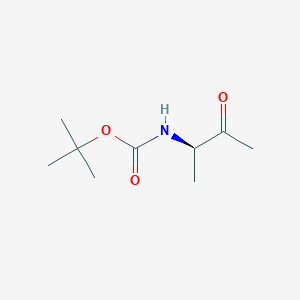
t-Butyl (R)-(3-oxobutan-2-yl)carbamate
描述
T-Butyl ®-(3-oxobutan-2-yl)carbamate, also known as tert-Butyl carbamate, is a compound with the molecular formula C5H11NO2 . It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of t-Butyl ®-(3-oxobutan-2-yl)carbamate involves a three-component coupling of amines, carbon dioxide, and halides. This process is facilitated by cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of t-Butyl ®-(3-oxobutan-2-yl)carbamate can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
T-Butyl ®-(3-oxobutan-2-yl)carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
T-Butyl ®-(3-oxobutan-2-yl)carbamate is a white to pale yellow or pale pink crystalline powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .作用机制
Target of Action
t-Butyl ®-(3-oxobutan-2-yl)carbamate, also known as a Boc-protected amine, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group that it protects during synthesis .
Mode of Action
The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions . The Boc group can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .
Biochemical Pathways
The use of t-Butyl ®-(3-oxobutan-2-yl)carbamate is prevalent in the synthesis of peptides . The compound allows for the selective reaction of other functional groups without interference from the amine group . This is particularly useful in peptide synthesis, where the amine group of one amino acid needs to be protected while a peptide bond is formed at the carboxyl group .
Pharmacokinetics
It’s worth noting that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can impact its use in different reaction conditions.
Result of Action
The primary result of the action of t-Butyl ®-(3-oxobutan-2-yl)carbamate is the protection of the amine group, allowing for selective reactions to occur at other sites on the molecule . After the desired reactions have taken place, the Boc group can be removed, revealing the original amine group .
Action Environment
The action of t-Butyl ®-(3-oxobutan-2-yl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acid or heat can lead to the removal of the Boc group . Additionally, the compound’s solubility can affect its efficacy in different solvents . The stability of the compound can also be influenced by factors such as temperature and pH .
实验室实验的优点和局限性
T-Butylcarbamate has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively inexpensive compound, making it an ideal choice for use in experiments. Another advantage is that it is a relatively stable compound, making it suitable for use in long-term experiments. A limitation is that it is sensitive to heat and light, making it unsuitable for use in experiments that require exposure to high temperatures or light.
未来方向
There are a number of potential future directions for research related to t-Butylcarbamate. One potential direction is to explore its potential use as a catalyst in the synthesis of other compounds. Another potential direction is to investigate its potential use as a therapeutic agent. Additionally, further research could be conducted to investigate its potential use in the synthesis of peptides and amino acids, as well as its potential use in the synthesis of nucleoside analogues. Finally, further research could be conducted to investigate its potential use as an inhibitor of certain enzymes and bacteria.
科学研究应用
T-Butylcarbamate has a variety of scientific research applications. It is used in the synthesis of amides, esters, and other compounds. In addition, it is used as a catalyst in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of peptides and amino acids, as well as in the synthesis of nucleoside analogues.
安全和危害
According to the safety data sheet, t-Butyl ®-(3-oxobutan-2-yl)carbamate is highly flammable and harmful if swallowed or in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .
生化分析
Biochemical Properties
t-Butyl ®-(3-oxobutan-2-yl)carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Molecular Mechanism
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors .
属性
IUPAC Name |
tert-butyl N-[(2R)-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKKRMYBBXGFP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



